molecular formula C7H3Cl2NO4 B15244155 2,6-Dichloropyridine-3,4-dicarboxylic acid

2,6-Dichloropyridine-3,4-dicarboxylic acid

Cat. No.: B15244155
M. Wt: 236.01 g/mol
InChI Key: AQJPEVDWVYVNCN-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3,4-dicarboxylic acid is a chemical compound with the molecular formula C7H3Cl2NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 4 positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process results in the formation of 2,6-dichloropyridine, which can then be further reacted to introduce carboxylic acid groups at the 3 and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloropyridine-3,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A simpler derivative with only chlorine atoms and no carboxylic acid groups.

    2,6-Dichloropyridine-3-carboxylic acid: Contains one carboxylic acid group at the 3 position.

    2,6-Dichloropyridine-4-carboxylic acid: Contains one carboxylic acid group at the 4 position.

Uniqueness

2,6-Dichloropyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

IUPAC Name

2,6-dichloropyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-2(6(11)12)4(7(13)14)5(9)10-3/h1H,(H,11,12)(H,13,14)

InChI Key

AQJPEVDWVYVNCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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